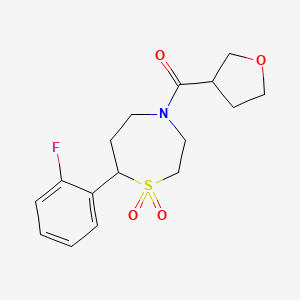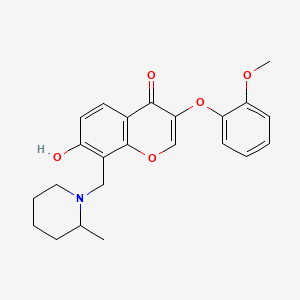![molecular formula C27H39N3O5S2 B2856334 ethyl 2-(4-(N-butyl-N-ethylsulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 449782-86-9](/img/structure/B2856334.png)
ethyl 2-(4-(N-butyl-N-ethylsulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(4-(N-butyl-N-ethylsulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a useful research compound. Its molecular formula is C27H39N3O5S2 and its molecular weight is 549.75. The purity is usually 95%.
BenchChem offers high-quality ethyl 2-(4-(N-butyl-N-ethylsulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 2-(4-(N-butyl-N-ethylsulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Organic Synthesis Methodologies
A study by Zhu, Lan, and Kwon (2003) presents an expedient phosphine-catalyzed [4 + 2] annulation synthesis method that uses ethyl 2-methyl-2,3-butadienoate as a 1,4-dipole synthon. This process results in the formation of ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with complete regioselectivity and excellent yields, suggesting potential applications in the synthesis of complex organic molecules, including variants of the compound (Zhu, Lan, & Kwon, 2003).
Potential Antimycobacterial Agents
Research conducted by Raju et al. (2010) explored the synthesis of novel ethyl 4-hydroxy-2,6-diaryl-5-(arylsulfanyl)-1,2,5,6-tetrahydro-3-pyridinecarboxylates via a four-component reaction. These compounds, upon dehydrogenation, yielded highly functionalized pyridines that demonstrated significant in vitro activity against Mycobacterium tuberculosis H37Rv. This suggests that derivatives of the target compound could have potential as antimycobacterial agents, offering a new avenue for tuberculosis treatment (Raju et al., 2010).
Luminescence Studies
Sun et al. (2012) introduced a series of carboxylate-assisted ethylamide metal–organic frameworks with potential applications in luminescence studies. These frameworks exhibit unique structural features and luminescence properties that could be relevant for sensing, imaging, and light-emitting devices. Given the structural similarity, it is plausible that ethyl 2-(4-(N-butyl-N-ethylsulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate derivatives might also find application in this domain (Sun et al., 2012).
Anticholinesterase Activity
Pietsch, Nieger, and Gütschow (2007) synthesized N-benzyltetrahydropyrido-anellated thiophene derivatives, including compounds with carboxylate groups similar to the target compound. These derivatives were investigated for their anticholinesterase activity, which is crucial in treating diseases like Alzheimer's. The research highlights the potential of such compounds in medicinal chemistry, particularly in neurodegenerative disease management (Pietsch, Nieger, & Gütschow, 2007).
Propiedades
IUPAC Name |
ethyl 2-[[4-[butyl(ethyl)sulfamoyl]benzoyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H39N3O5S2/c1-8-11-16-30(9-2)37(33,34)19-14-12-18(13-15-19)23(31)28-24-21(25(32)35-10-3)20-17-26(4,5)29-27(6,7)22(20)36-24/h12-15,29H,8-11,16-17H2,1-7H3,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWTAQFSEGFYDNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)C(NC(C3)(C)C)(C)C)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H39N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
549.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-(4-(N-butyl-N-ethylsulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


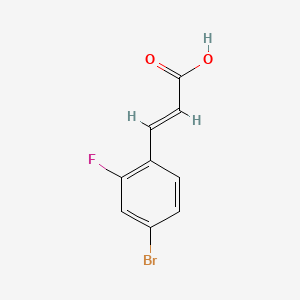

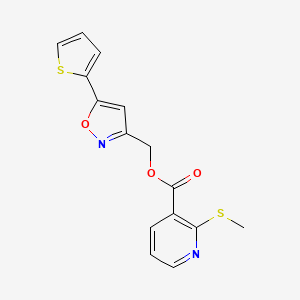

![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide](/img/structure/B2856261.png)
![5-Chloro-2H-spiro[1-benzofuran-3,4'-piperidine] hydrochloride](/img/structure/B2856262.png)

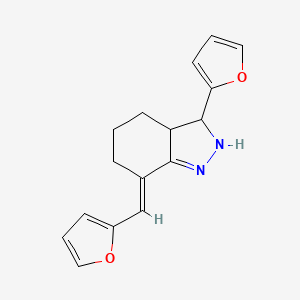
![N-(2,3-dimethylphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2856268.png)
![[3-[(3,5-Dimethylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2856269.png)
